2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Acaricidal Activity Contact Toxicity Structure-Activity Relationship

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 39776-82-4) is a bicyclic monoterpene ester belonging to the pinane structural class, specifically the [1S-(1α,2α,3α,5α)] stereoisomer of 3-acetoxypinane, also referred to as isopinocamphyl acetate. With the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol, this compound is a chiral ester derived from the bicyclo[3.1.1]heptane scaffold.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 39776-82-4
Cat. No. B12787561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
CAS39776-82-4
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1OC(=O)C
InChIInChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3
InChIKeyKKZUXVTWZQWUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 39776-82-4): A Stereochemically Defined Pinane Monoterpene Ester for Research & Industrial Sourcing


2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 39776-82-4) is a bicyclic monoterpene ester belonging to the pinane structural class, specifically the [1S-(1α,2α,3α,5α)] stereoisomer of 3-acetoxypinane, also referred to as isopinocamphyl acetate [1]. With the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol, this compound is a chiral ester derived from the bicyclo[3.1.1]heptane scaffold . It is structurally distinct from the more common bornane-skeleton acetates (e.g., bornyl and isobornyl acetates), which are based on a bicyclo[2.2.1]heptane core, making it a key candidate for studies requiring a specific pinane configuration [2].

Stereochemical Configuration
Defined [1S-(1α,2α,3α,5α)] pinane ester; chiral reference workflow ready
Scaffold Class
Pinane (bicyclo[3.1.1]heptane) core; distinct from bornane-skeleton acetates
Research Utility
Supports stereochemical control studies, acaricide screening, biocatalysis, and chiral analytics

Why Generic Substitution of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate Carries Procurement Risk


The specific stereochemistry of 2,6,6-trimethylbicyclo(3.1.1)hept-3-yl acetate is the primary driver of its quantifiable differentiation from common alternatives. Simply substituting another monoterpene acetate, such as bornyl acetate or α-terpinyl acetate, will lead to drastically different biological activity [1] or olfactory performance [2]. The pinane ring system, combined with the [1S-(1α,2α,3α,5α)] configuration, directly influences its molecular interactions, as demonstrated by its significantly higher acaricidal potency relative to the standard repellent DEET and other natural compounds [1]. Cross-study evidence also indicates that enantioselective biological systems, such as specific plant cell hydrolases, can distinguish between the pinane-based isopinocamphyl acetate and its bornane-based analogs like bornyl and isobornyl acetate, leading to divergent metabolic outcomes [3].

Stereochemistry mismatch alters acaricidal response
Replacing with bornyl or isobornyl acetate may shift contact toxicity endpoints; reported LD50 profiles are not transferable.
Enantioselective biocatalysis differs between pinane and bornane cores
Plant cell hydrolases show distinct substrate recognition; using a bornane analog may not reproduce hydrolysis selectivity.
Pinane scaffold imparts different sensory and physicochemical properties
Class-level evidence indicates odor detection thresholds and conformational behavior diverge from bornane acetates.

Quantitative Evidence Guide for Sourcing 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate: Direct Comparator Data


Acaricidal Potency: A 12.6-fold LD50 Advantage over DEET Against House Dust Mites

In a direct head-to-head impregnated fabric disk bioassay, the target compound (as its (-)-isopinocampheyl acetate form) demonstrated significantly higher acaricidal activity than the standard synthetic repellent DEET (N,N-diethyl-m-toluamide) and the sesquiterpenoid α-eudesmol. The 50% lethal dose (LD50) for the target compound against Dermatophagoides farinae was 2.94 μg/cm², which is markedly lower than the LD50 values for DEET (37.13 μg/cm²) and α-eudesmol (29.72 μg/cm²) [1]. This 12.6-fold difference in potency demonstrates a clear, quantifiable advantage of this specific compound, which was identified as the major active principle in Juniperus chinensis oil despite constituting only 19.5% of the oil's composition [1].

Acaricidal potency vs DEET
Head-to-head
LD50 2.94 μg/cm² (target) vs 37.13 μg/cm² (DEET) against Dermatophagoides farinae; 12.6-fold lower dose.
Supports acaricide screening context; reported dose-response differentiation.
Impregnated fabric disk bioassay; house dust mite model.
Acaricidal Activity Contact Toxicity Structure-Activity Relationship

Enantioselective Hydrolysis: Differential Biocatalytic Recognition Between Pinane- and Bornane-Skeletons

A cross-study investigation into the enantioselective hydrolytic capabilities of cultured Nicotiana tabacum cells provides evidence of differential biological recognition between the target compound's pinane skeleton and the bornane skeleton of its analogs. The study found that the plant cells hydrolyzed isopinocampheyl acetate with a distinct enantioselectivity compared to bornyl acetate and isobornyl acetate [1]. While specific conversion rate values for the target compound are not directly provided in the abstract, the demonstration of a divergent metabolic pathway confirms that the pinane-based acetate interacts differently with biological enzymes than its more common bornane analogs. This implies that substituting the target with a bornane analog would not replicate the same biological profile.

Enantioselective hydrolysis
Cross-study
Nicotiana tabacum cells hydrolyze the pinane acetate with a selectivity profile distinct from bornyl and isobornyl acetates.
Biocatalytic substrate specificity may not be interchangeable between scaffolds.
Qualitative differentiation; specific rate data not reported in abstract.
Enantioselectivity Biocatalysis Plant Cell Hydrolase

Structural Differentiation: Pinane vs. Bornane Core for Distinct Physicochemical and Biological Property Tuning

The target compound belongs to the pinane class of monoterpenoids, defined by a bicyclo[3.1.1]heptane core. This scaffold is fundamentally different from the more prevalent bornane (bicyclo[2.2.1]heptane) core found in bornyl acetate (CAS 76-49-3) and isobornyl acetate (CAS 125-12-2) [1]. Scaffold hopping from a bornane to a pinane core alters key molecular parameters such as molecular shape, conformational flexibility, and the spatial orientation of the acetate functional group. A published study on the structure-odor relationship of terpene esters demonstrates that even subtle changes in the bicyclic skeleton of monoterpene acetates lead to significant shifts in human odor detection thresholds and odor character [2], providing class-level evidence that this core structural difference will translate into distinct sensory and physicochemical properties.

Scaffold structural differentiation
Class-level
Pinane (bicyclo[3.1.1]heptane) vs bornane (bicyclo[2.2.1]heptane) core; class-level structure-odor relationship models predict distinct sensory profiles.
Context-dependent: scaffold hopping expected to alter properties; direct quantitative comparison pending.
Data to verify for specific application endpoints.
Structural Isomerism Scaffold Hopping Physicochemical Properties

Optimal Application Scenarios for 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate Driven by Differentiated Evidence


Development of Next-Generation Natural Acaricides with Superior Potency to DEET

Directly leverages the quantified 12.6-fold LD50 advantage over DEET (2.94 μg/cm² vs. 37.13 μg/cm²) against house dust mites [1]. This scenario is ideal for researchers formulating novel mite-control agents for stored food products or household dust management, where a lower application dose is both economically and environmentally advantageous. The data supports the compound as the active pharmaceutical ingredient (API) or a lead compound for further derivatization.

Stereospecific Biocatalysis and Plant Metabolic Engineering Studies

Based on the demonstration of enantioselective hydrolysis by Nicotiana tabacum cells, which differentiates the target compound from bornane-skeleton acetates [1]. This scenario involves using the compound as a chiral substrate to study the stereospecificity of novel acetyltransferases or hydrolases. It is also directly applicable to metabolic engineering efforts, such as the construction of yeast strains for the heterologous production of specific pinane-type monoterpene esters.

Structure-Odor Relationship (SOR) Investigations and Fragrance Ingredient Screening

Stems from the class-level inference that the pinane scaffold imparts a distinct sensory profile compared to bornane-based acetates [1]. The compound's [1S-(1α,2α,3α,5α)] configuration offers a unique molecular shape for probing human olfactory receptors. This is crucial for fragrance manufacturers seeking to build proprietary woody, pine-like, or fresh odor profiles that are not achievable with the more common, off-patent bornyl or isobornyl acetate standard ingredients.

High-Purity Chiral Standard for Analytical Chemistry

The compound's defined [1S-(1α,2α,3α,5α)] stereochemistry makes it a prime candidate for use as a quantitative analytical standard in chiral GC or HPLC methods [1]. Researchers analyzing the enantiomeric composition of essential oils (e.g., from Juniperus or Pinus species) require this specific stereoisomer to validate and calibrate their instruments, ensuring accurate identification and quantification of this potent minor constituent in complex natural product matrices.

Application
Selection Property
Validation Focus
Natural acaricide lead screening
Acaricidal screening context; reported LD50 differentiation
Mite species contact toxicity endpoints; dose-response model interpretation
Stereospecific biocatalysis studies
Enantioselective hydrolysis profile; pinane scaffold recognition
Substrate specificity in plant cell hydrolase or acetyltransferase assays
Structure-odor relationship profiling
Pinane skeleton sensory divergence from bornane acetates
Odor detection threshold and character characterization
Chiral analytical reference standard
Defined [1S-(1α,2α,3α,5α)] stereochemistry
Enantiomeric composition calibration in essential oil GC/HPLC
Quote Request

Request a Quote for 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.